molecular formula C11H16N2O3 B2923432 Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate CAS No. 2177263-81-7

Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2923432
CAS No.: 2177263-81-7
M. Wt: 224.26
InChI Key: CIBXLTFUDPHODD-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a fused imidazo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activity. The molecule integrates two critical functional handles: an ethyl carboxylate group and a hydroxymethyl substituent, providing versatile sites for further synthetic modification and derivatization. Compounds based on the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core have demonstrated significant potential in drug discovery, with documented activities including antihypertensive effects and treatment for neurotoxic injury associated with conditions like stroke or cardiac arrest . The presence of the hydroxymethyl group at the 6-position is particularly valuable for constructing probe molecules or conjugates, while the ester moiety can be readily hydrolyzed to a carboxylic acid or converted to other functional groups. This makes the reagent a versatile building block for constructing compound libraries targeting various biological pathways. As a key synthetic intermediate, it is instrumental in developing novel therapeutic agents for metabolic disorders and antibacterial applications . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-16-11(15)10-9-4-3-8(6-14)5-13(9)7-12-10/h7-8,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBXLTFUDPHODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCC(CN2C=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts to facilitate the formation of the imidazo[1,5-a]pyridine ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: Various nucleophiles can substitute the hydroxymethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of Ethyl 6-(carboxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate.

  • Reduction: Formation of this compound with reduced oxygen content.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with a tetrahydroimidazo ring fused to a pyridine. It has a molecular formula of C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol. The compound is used in scientific research and has potential applications in medicinal chemistry for developing therapeutics.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
  • Biology It exhibits biological activity and can be used in developing pharmaceuticals and bioactive molecules.
  • Medicine It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Industry It is used in producing agrochemicals, dyes, and other industrial chemicals.

Preliminary studies suggest that this compound exhibits promising biological activities and may act as an inhibitor or modulator in various biochemical pathways. Further research is needed to elucidate the specific mechanisms of action and therapeutic potentials of this compound.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. Preliminary data suggest interactions with certain targets, and these studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Mechanism of Action

The mechanism by which Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and related derivatives:

Compound Name Substituents Core Structure Key Modifications Reference
Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate -CH2OH (C6), -COOEt (C1) 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Hydroxymethyl at C6; ester at C1 N/A
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate -CH3 (C6), -COOEt (C3) 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Methyl at C6; ester at C3
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine -Ph-C≡N (C5) 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine p-Cyanophenyl at C5; no ester group
Ethyl 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate -Br (C1), -COOEt (C3) 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Bromine at C1; ester at C3
Diethyl 8-cyano-7-(4-nitrophenyl)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate -CN (C8), -Ph-NO2 (C7), -COOEt (C5, C6) Imidazo[1,2-a]pyridine Nitrophenyl and cyano groups; dual esters

Key Observations :

  • The position of substituents (e.g., hydroxymethyl vs. methyl) significantly impacts physicochemical properties and target binding .
  • Electron-withdrawing groups (e.g., -CN, -NO2) enhance metabolic stability but may reduce solubility .
  • Ester groups at different positions (C1 vs. C3) alter steric hindrance and enzymatic hydrolysis rates .

Pharmacological Activity

Compound Name Biological Target/Activity Mechanism/Application Reference
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine phosphate Aldosterone synthase inhibitor Treatment of hypertension, heart failure
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine derivatives (e.g., compound 21b) EZH2-EED interaction inhibitor Epigenetic modulation in cancer
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate Not explicitly stated; structural analog Intermediate in drug synthesis
Diethyl 8-cyano-7-(4-nitrophenyl)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Not explicitly stated; likely enzyme inhibitor Synthetic intermediate

Key Findings :

  • The p-cyanophenyl analog exhibits high enantiomeric excess (≥97% R-form) and potency against aldosterone synthase, a key enzyme in cardiovascular diseases .
  • Derivatives with aromatic cage-binding motifs (e.g., compound 21b) show efficacy in disrupting EZH2-EED interactions, a target in oncology .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility (Predicted) LogP Reference
This compound C11H16N2O3 224.26 g/mol Moderate (hydrophilic) 1.2 N/A
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate C11H16N2O2 208.26 g/mol Low (hydrophobic) 1.8
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine C14H14N4 238.29 g/mol Low (hydrophobic) 2.5

Key Trends :

  • The hydroxymethyl group improves solubility compared to methyl or aryl substituents.

Biological Activity

Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate (CAS No. 2177263-81-7) is a compound that belongs to the imidazo[1,5-a]pyridine class. It has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds within the imidazo[1,5-a]pyridine class have shown anticancer activity . This compound has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound could effectively induce apoptosis in various cancer cell lines through modulation of specific signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties . Inhibitors targeting the p38 MAP kinase pathway have been shown to reduce cytokine production associated with inflammatory responses. This compound may act similarly by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests indicated that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents . The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory and cancer pathways. For instance, it is hypothesized to bind to p38 MAPK and other kinases that play crucial roles in cellular signaling .
  • Receptor Modulation: Interaction with receptors involved in apoptosis and cell proliferation pathways has been suggested as a mechanism through which this compound exerts its effects .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines,
Anti-inflammatoryInhibits cytokine production ,
AntimicrobialEffective against bacterial strains

Notable Research Findings

  • Anticancer Study: A study published in a peer-reviewed journal reported that this compound significantly reduced tumor growth in animal models when administered at therapeutic doses. The study emphasized the compound's ability to modulate apoptotic pathways effectively .
  • Inflammation Model: In an adjuvant-induced arthritis model, administration of this compound led to a marked decrease in inflammatory markers and joint swelling. This suggests its potential utility in treating autoimmune conditions .
  • Antimicrobial Trials: Laboratory tests demonstrated that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Q & A

Q. What synthetic methodologies are most effective for preparing Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate?

The compound can be synthesized via multistep reactions involving hydrogenation, cyclization, and functional group transformations. For example:

  • Hydrogenation : Use Pd/C under H₂ in methanol or ethanol to reduce intermediates (e.g., imine groups) .
  • Cyclization : POCl₃ in toluene at 90°C facilitates ring closure for imidazo[1,5-a]pyridine scaffolds .
  • Hydroxymethylation : Introduce the hydroxymethyl group via formylation (formic acid) or reduction of ester/carbonyl precursors . Optimize yields by controlling reaction time, temperature, and stoichiometry of reagents like HATU/DIPEA for coupling reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify hydrogen/carbon environments and stereochemistry (e.g., δ 5.39–5.25 ppm for hydroxymethyl protons) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated vs. observed) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester) . Cross-validate data with computational tools (e.g., DFT calculations) to resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Target Validation : Perform competitive binding assays (e.g., mGlu5 receptor antagonism studies ) and enzyme inhibition assays (e.g., dihydroorotate dehydrogenase ).
  • Off-Target Profiling : Use high-throughput screening or proteome-wide affinity chromatography to identify unintended interactions .
  • Data Normalization : Account for variations in cell lines, assay conditions (e.g., ionization efficiency in HRMS ), and batch-to-batch compound purity .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) profile?

  • Metabolic Stability : Assess in vitro using liver microsomes and LC-MS to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Enantiomeric Purity : Use chiral HPLC to separate enantiomers and quantify enantiomeric excess (>97% for improved target selectivity ).
  • Solubility Enhancement : Modify ester groups (e.g., replace ethyl with PEGylated moieties) or formulate as hydrochloride salts .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Core Modifications : Replace the hydroxymethyl group with fluorinated or cyano substituents to enhance binding affinity (e.g., AS1940477 analogs ).
  • Scaffold Hybridization : Fuse with benzimidazole or triazolo[1,5-a]pyridine moieties to improve enzyme inhibition (e.g., mGlu5 antagonists ).
  • In Silico Modeling : Perform docking studies with target proteins (e.g., p38 MAP kinase ) to predict substituent effects on activity.

Q. What experimental approaches are suitable for crystallographic characterization of this compound?

  • Crystallization : Slow evaporation of hexane/ethyl acetate (3:1 v/v) yields diffraction-quality crystals .
  • X-Ray Diffraction : Resolve dihedral angles (e.g., 61.4° tilt for phenyl rings ) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds ).
  • Thermal Analysis : Correlate melting point (164–167°C ) with crystal packing stability.

Q. How should researchers address discrepancies in reported synthetic yields?

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and optimize stepwise conditions .
  • Purification : Employ gradient column chromatography (2–10% methanol in DCM ) or recrystallization to remove byproducts.
  • Catalyst Screening : Compare Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Standardized Assays : Use validated protocols for enzyme inhibition (e.g., DHODH activity measured via absorbance at 300 nm ).
  • Positive Controls : Include reference compounds (e.g., ABP688 for mGlu5 receptor binding ).
  • Data Reporting : Disclose purity (≥95% ), solvent residues, and enantiomeric ratios in publications .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Gene Knockdown : Use siRNA or CRISPR to silence target genes and confirm phenotype rescue .
  • In Vivo Models : Administer the compound in rodent models (e.g., xenograft tumors ) and measure biomarker levels (e.g., aldosterone ).
  • Metabolomics : Track isotope-labeled analogs (e.g., ¹⁴C-labeled derivatives ) to study distribution and metabolism.

Q. What computational tools are recommended for predicting toxicity or off-target effects?

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate absorption, metabolism, and toxicity .
  • Molecular Dynamics : Simulate binding to off-target proteins (e.g., cytochrome P450 isoforms ).
  • Fragment-Based Screening : Identify toxicophores (e.g., nitro groups ) and modify the scaffold accordingly.

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